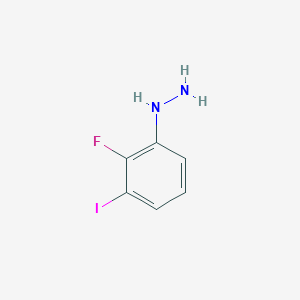
Tert-butyl 4-(dimethylphosphoryl)-4-hydroxypiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(dimethylphosphoryl)-4-hydroxypiperidine-1-carboxylate is a compound that belongs to the class of organophosphorus compounds It features a piperidine ring substituted with a tert-butyl group, a dimethylphosphoryl group, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(dimethylphosphoryl)-4-hydroxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl and dimethylphosphoryl reagents. One common method includes the use of tert-butyl chloroformate and dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(dimethylphosphoryl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphoryl group can be reduced to a phosphine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phosphines.
Substitution: Formation of various alkyl or aryl derivatives.
Applications De Recherche Scientifique
Tert-butyl 4-(dimethylphosphoryl)-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(dimethylphosphoryl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The phosphoryl group can act as a ligand for metal ions, facilitating catalytic processes. Additionally, the hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-hydroxypiperidine-1-carboxylate: Lacks the dimethylphosphoryl group.
Dimethylphosphoryl piperidine: Lacks the tert-butyl and hydroxyl groups.
Tert-butyl dimethylphosphoryl piperidine: Lacks the hydroxyl group.
Uniqueness
Tert-butyl 4-(dimethylphosphoryl)-4-hydroxypiperidine-1-carboxylate is unique due to the presence of both the tert-butyl and dimethylphosphoryl groups, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C12H24NO4P |
|---|---|
Poids moléculaire |
277.30 g/mol |
Nom IUPAC |
tert-butyl 4-dimethylphosphoryl-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C12H24NO4P/c1-11(2,3)17-10(14)13-8-6-12(15,7-9-13)18(4,5)16/h15H,6-9H2,1-5H3 |
Clé InChI |
VNJIRRXUPUDEME-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)(O)P(=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


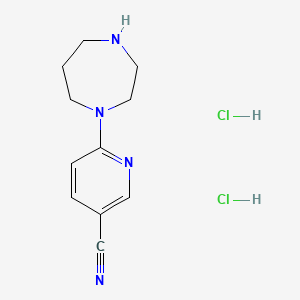

![2-{[(Tert-butoxy)carbonyl]amino}-3-(cyclohex-2-en-1-yl)propanoic acid](/img/structure/B13461860.png)

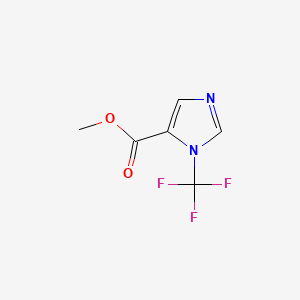
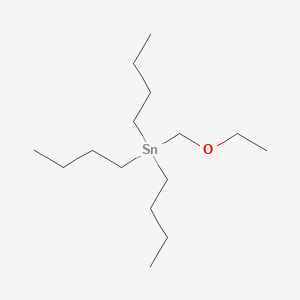
![rac-(1R,6S,7S)-5-[(tert-butoxy)carbonyl]-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13461881.png)
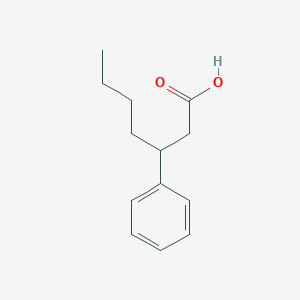
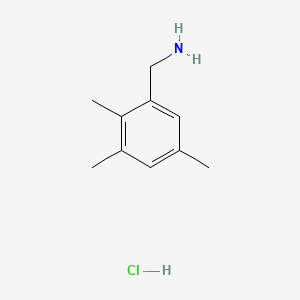

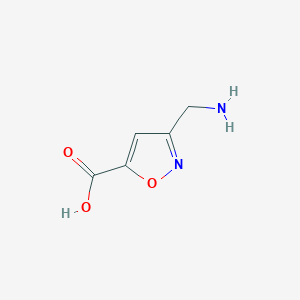
![Tert-butyl[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane](/img/structure/B13461902.png)

